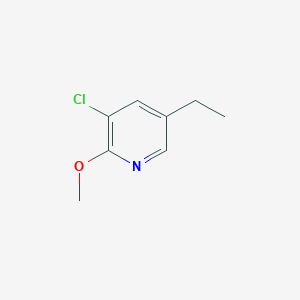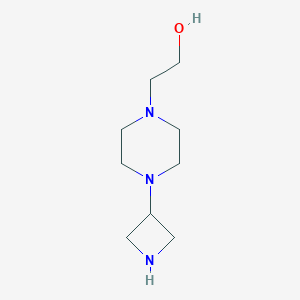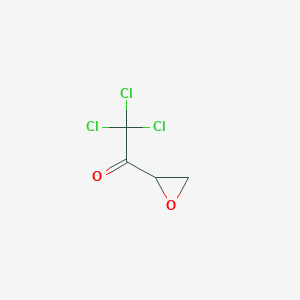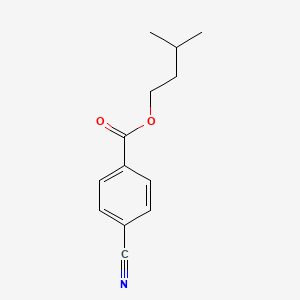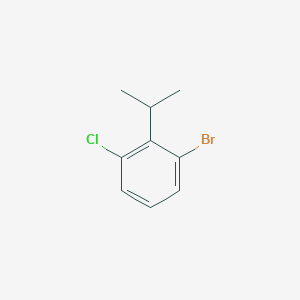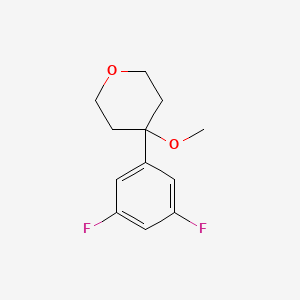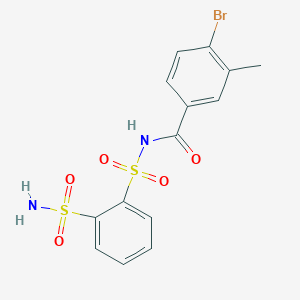
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and sulfamoylphenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach includes:
Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Sulfonation: Introduction of the sulfonyl group using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Amidation: Formation of the benzamide structure by reacting the sulfonylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH⁻) or amines (RNH₂) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific proteins. The bromine and methyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the sulfonyl group.
4-Bromo-3-methylbenzonitrile: Similar structure but contains a nitrile group instead of the sulfonamide.
4-Bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide: Contains additional bromine and methyl groups.
Uniqueness
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the presence of both sulfonamide and sulfonyl groups, which can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H13BrN2O5S2 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C14H13BrN2O5S2/c1-9-8-10(6-7-11(9)15)14(18)17-24(21,22)13-5-3-2-4-12(13)23(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Clave InChI |
KJWSVQOSNIHDNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
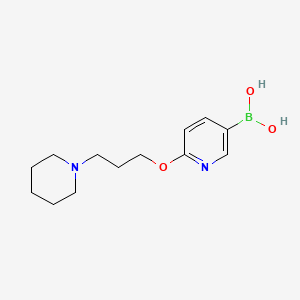
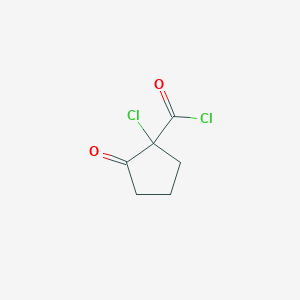
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
